6-hydroxy-1H-indole-3-carbaldehyde (HHC) is an indole alkaloid found in the poisonous mushroom Tricholoma pardinum [] and in the traditional Chinese medicine Chansu []. It is a derivative of indole-3-carbaldehyde, featuring a hydroxyl group at the 6th position of the indole ring. HHC has exhibited potential as a lead compound for developing new hypouricemic agents [].
6-Hydroxy-1H-indole-3-carbaldehyde is a significant compound in organic chemistry and biochemistry, recognized for its diverse biological activities and potential applications. It is a derivative of indole, which is a common structural motif in many natural products and pharmaceuticals. This compound has garnered attention due to its roles in various biochemical pathways and its potential therapeutic applications.
The synthesis of 6-hydroxy-1H-indole-3-carbaldehyde can be achieved through several methods:
The synthesis generally requires careful control of temperature and reaction conditions to ensure high yields and purity of the product. For instance, maintaining low temperatures during the addition of reagents can prevent unwanted side reactions.
6-Hydroxy-1H-indole-3-carbaldehyde exhibits reactivity typical of aromatic aldehydes:
The reactivity is influenced by the presence of functional groups on the indole ring, which can enhance or inhibit certain reactions based on electronic effects.
The biological activity of 6-hydroxy-1H-indole-3-carbaldehyde is primarily linked to its role as an agonist at the aryl hydrocarbon receptor. This receptor is involved in mediating responses to environmental toxins and regulating immune responses:
Studies have shown that this compound can influence various cellular processes, including apoptosis and differentiation in immune cells.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize this compound's purity and structure.
6-Hydroxy-1H-indole-3-carbaldehyde has several scientific uses:
Indole derivatives have been integral to traditional medicinal systems for centuries, particularly in Asian ethnopharmacology. These compounds, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring, are abundant in plant and fungal species with recognized therapeutic properties. Notably, Agrocybe aegerita (black poplar mushroom) has been documented in Traditional Chinese Medicine (TCM) for its diuretic and anti-inflammatory effects, which correlate with the management of metabolic disorders like hyperuricemia [1]. The structural versatility of indoles enables diverse bioactivities, including antimicrobial, anti-inflammatory, and neuroprotective effects [5] [7]. Early pharmacological interest focused on indole alkaloids (e.g., reserpine and vincristine), but contemporary research has shifted toward simpler indole scaffolds, such as 6-hydroxy-1H-indole-3-carbaldehyde (HHC), due to their favorable drug-like properties and mechanistic novelty [5] [7].
Agrocybe aegerita is a commercially cultivated edible mushroom rich in indole-based metabolites. Recent phytochemical analyses have identified HHC as a minor constituent in its ethanol and water extracts (AAE and AAW, respectively) [1]. This mushroom’s hypouricemic effects were empirically recognized in TCM, prompting scientific validation of its bioactive components. In vitro and in vivo studies confirm that A. aegerita extracts significantly reduce serum uric acid (SUA) levels in hyperuricemic mice, with HHC emerging as a key contributor [1]. The mushroom also produces other structurally related indoles, such as 2-formyl-3,5-dihydroxybenzyl acetate and 2,4-dihydroxy-6-methylbenzaldehyde, though HHC exhibits superior xanthine oxidase (XOD) inhibitory activity [1]. The presence of these compounds underscores A. aegerita’s value as a reservoir for novel hypouricemic agents.
Hyperuricemia, defined by SUA levels >6.2 mg/dL, is the primary cause of gout and contributes to renal and cardiovascular pathologies. Current therapies like allopurinol (XOD inhibitor) and benzbromarone (uricosuric) face limitations due to efficacy issues and adverse effects [1]. HHC was hypothesized to address both uric acid overproduction and underexcretion based on its structural similarity to indole derivatives known to modulate hepatic XOD and renal transporters. Molecular docking studies predicted that HHC could inhibit XOD by obstructing substrate access to its active site [1]. Additionally, its hydroxyl and aldehyde functional groups were postulated to enhance interactions with organic anion transporter 1 (OAT1), facilitating urate excretion. This dual mechanism positioned HHC as a promising anti-gout candidate worthy of experimental validation.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1